molecular formula C18H22N4O2 B15166972 Benzamide, N,N'-1,4-butanediylbis[3-amino- CAS No. 618392-30-6

Benzamide, N,N'-1,4-butanediylbis[3-amino-

Cat. No.: B15166972
CAS No.: 618392-30-6
M. Wt: 326.4 g/mol
InChI Key: CYXLWJFAWXXWGU-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,4-butanediylbis[3-amino-]: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two benzamide groups connected by a 1,4-butanediyl linker, with amino groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-butanediylbis[3-amino-] typically involves the reaction of benzoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of benzoyl chloride to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods: Industrial production of Benzamide, N,N’-1,4-butanediylbis[3-amino-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-1,4-butanediylbis[3-amino-] undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The benzamide groups can be reduced to form amines.

    Substitution: The amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, N,N’-1,4-butanediylbis[3-amino-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

Properties

CAS No.

618392-30-6

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-amino-N-[4-[(3-aminobenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C18H22N4O2/c19-15-7-3-5-13(11-15)17(23)21-9-1-2-10-22-18(24)14-6-4-8-16(20)12-14/h3-8,11-12H,1-2,9-10,19-20H2,(H,21,23)(H,22,24)

InChI Key

CYXLWJFAWXXWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCCCCNC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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